5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl piperazine and a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring and subsequent functionalization with the propylsulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20Cl2N4OS |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-chloro-2-propylsulfanylpyrimidin-4-yl)methanone |
InChI |
InChI=1S/C18H20Cl2N4OS/c1-2-10-26-18-21-12-15(20)16(22-18)17(25)24-8-6-23(7-9-24)14-5-3-4-13(19)11-14/h3-5,11-12H,2,6-10H2,1H3 |
InChI Key |
YHFFTSCMHRAZRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.